

# How to prepare a working solution of MitoTracker Deep Red FM

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## Compound of Interest

Compound Name: MitoTracker Deep Red FM

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## Application Notes and Protocols: MitoTracker Deep Red FM For Researchers, Scientists, and Drug Development Professionals

### Introduction

**MitoTracker Deep Red FM** is a far-red fluorescent dye that selectively stains mitochondria in live cells.[1] This cell-permeant probe contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for the retention of the signal even after fixation and permeabilization.[2][3][4][5][6] The accumulation of **MitoTracker Deep Red FM** in mitochondria is dependent on the mitochondrial membrane potential.[4][7] Its excitation and emission maxima are approximately 644 nm and 665 nm, respectively, making it suitable for multiplexing with other common fluorophores like GFP and RFP.[3][4][5]

### Mechanism of Action

**MitoTracker Deep Red FM** passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential.[8] Once inside the mitochondria, the dye's thiol-reactive chloromethyl group covalently bonds with free thiol groups of cysteine residues on mitochondrial proteins.[2][3][4][5][6] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and

permeabilization procedures.[9] While the initial accumulation is dependent on the membrane potential, the subsequent covalent binding makes the staining independent of the membrane potential over the long term.[2][3][4][5][6]

## Quantitative Data Summary

The following tables summarize the key quantitative data for the use of **MitoTracker Deep Red FM**.

Table 1: Physical and Spectral Properties

Property	Value	Reference(s)
Molecular Weight	543.57 g/mol	[3]
Excitation Maximum	644 nm	[2][3][4][5][10]
Emission Maximum	665 nm	[2][3][4][5][10]
Recommended Excitation Laser	633 nm or 640 nm	[11][12]
Recommended Emission Filter	660/20 nm bandpass or similar	[12]

Table 2: Solution Preparation and Storage

Solution	Preparation	Storage Conditions	Stability	Reference(s)
Stock Solution (1 mM)	Reconstitute 50 µg of lyophilized MitoTracker Deep Red FM in 91.98 µL of high-quality, anhydrous DMSO.	Store at -20°C or -80°C, protected from light and moisture.	Up to 6 months at -80°C; up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[10]</a>
Working Solution	Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (typically 20-500 nM).	Prepare fresh for each experiment.	N/A	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

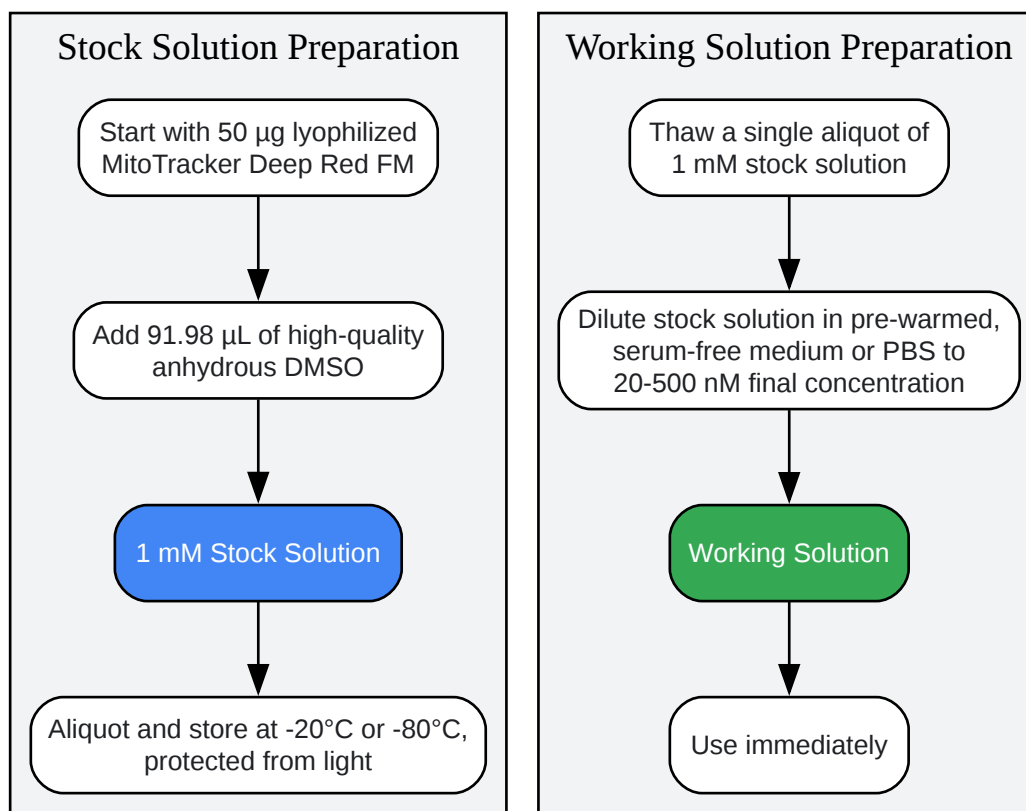
Table 3: Recommended Staining Conditions for Different Applications

Application	Cell Type	Recommended Concentration	Incubation Time	Incubation Temperature	Reference(s)
Live-Cell Imaging	Adherent or Suspension Cells	20 - 200 nM	15 - 45 minutes	37°C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flow Cytometry	Suspension Cells or Trypsinized Adherent Cells	20 - 200 nM (lower concentrations are often sufficient due to higher sensitivity)	15 - 60 minutes	37°C	<a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[13]</a>
Fixed-Cell Imaging	Adherent or Suspension Cells	50 - 500 nM	30 minutes (stain live cells first, then fix)	37°C	<a href="#">[7]</a> <a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Preparation of **MitoTracker Deep Red FM** Stock and Working Solutions

This protocol details the preparation of the stock and working solutions for **MitoTracker Deep Red FM**.



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*Workflow for preparing MitoTracker solutions.*

Materials:

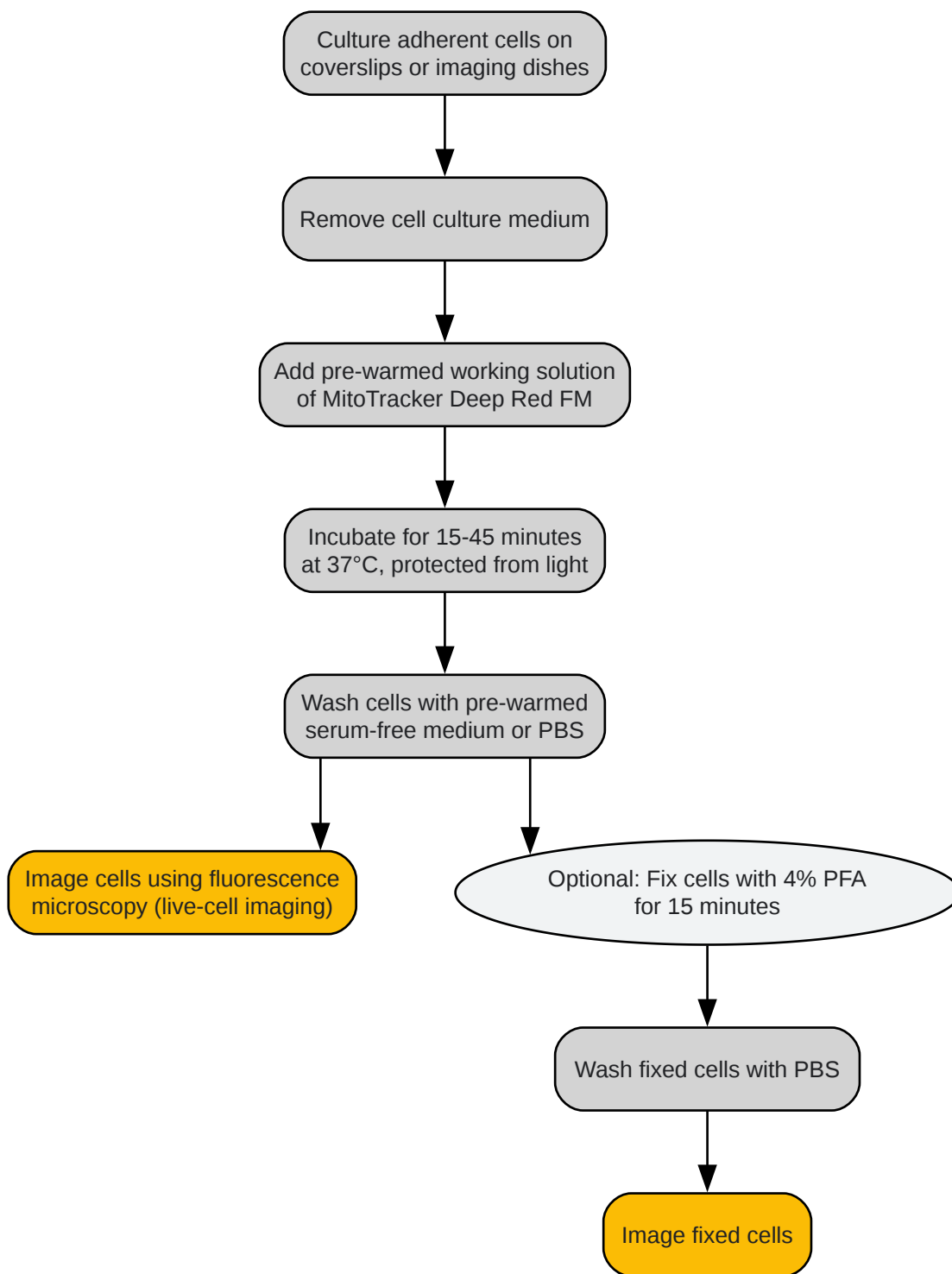
- **MitoTracker Deep Red FM**, lyophilized solid (e.g., 50 µg vial)
- High-quality, anhydrous dimethyl sulfoxide (DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Microcentrifuge tubes
- Pipettes and sterile pipette tips

Procedure:

- Stock Solution Preparation (1 mM): a. Bring the vial of lyophilized **MitoTracker Deep Red FM** to room temperature.[\[11\]](#) b. Add 91.98  $\mu\text{L}$  of anhydrous DMSO to the vial containing 50  $\mu\text{g}$  of the dye.[\[2\]](#)[\[3\]](#)[\[10\]](#) c. Vortex briefly to ensure the dye is completely dissolved. d. This yields a 1 mM stock solution. e. Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ , protected from light.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Working Solution Preparation (20-500 nM): a. On the day of the experiment, thaw one aliquot of the 1 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed ( $37^{\circ}\text{C}$ ) serum-free cell culture medium or PBS to achieve the desired final concentration. For example, to make 1 mL of a 100 nM working solution, add 0.1  $\mu\text{L}$  of the 1 mM stock solution to 1 mL of medium/PBS. c. The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to test a range of concentrations (e.g., 20-200 nM).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) d. Prepare the working solution fresh and use it immediately.[\[4\]](#)

## Protocol 2: Staining Adherent Cells for Fluorescence Microscopy

This protocol provides a step-by-step guide for staining mitochondria in adherent cells.



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*Workflow for staining adherent cells.*

Materials:

- Adherent cells cultured on glass coverslips or in imaging-quality dishes
- **MitoTracker Deep Red FM** working solution (20-200 nM)
- Pre-warmed, serum-free cell culture medium or PBS
- Optional: 4% paraformaldehyde (PFA) in PBS for fixation
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)

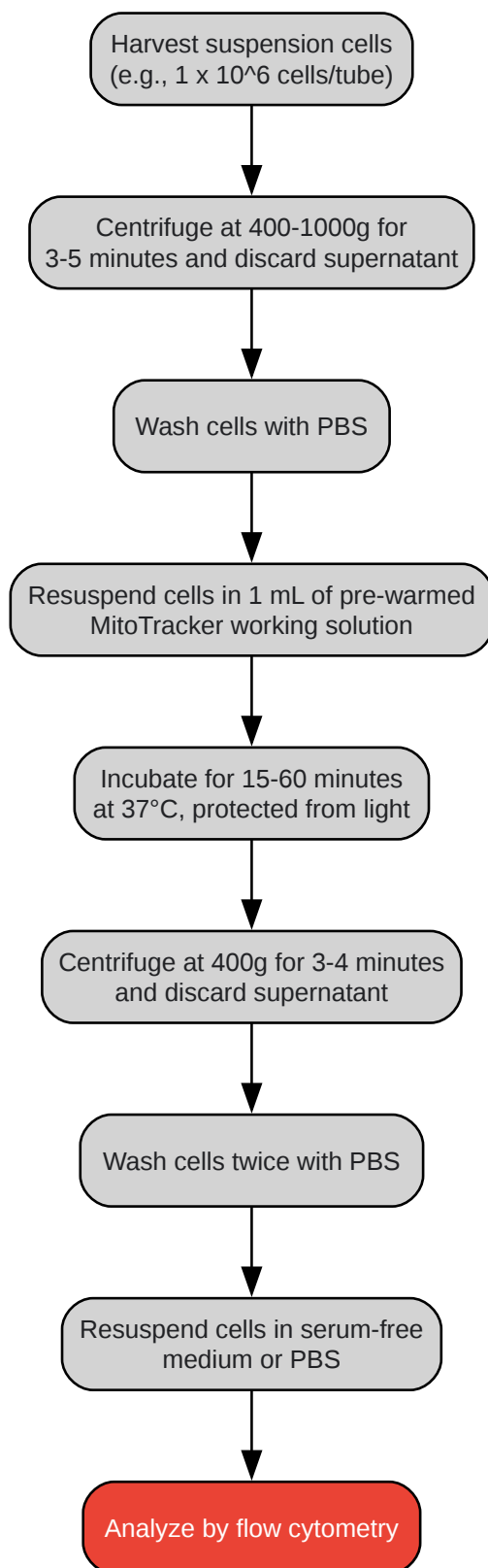
#### Procedure:

- Grow adherent cells to the desired confluency on coverslips or in an appropriate imaging dish.
- Remove the culture medium from the cells.
- Add the pre-warmed **MitoTracker Deep Red FM** working solution to the cells, ensuring the entire surface is covered.[\[3\]](#)
- Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[\[2\]](#)[\[5\]](#)  
The optimal incubation time may need to be determined empirically for each cell type.
- After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed serum-free medium or PBS to remove any unbound dye.[\[3\]](#)[\[14\]](#)
- For live-cell imaging, replace the wash buffer with fresh, pre-warmed medium and proceed to imaging.
- Optional Fixation: If subsequent immunofluorescence will be performed, the cells can be fixed after staining.[\[7\]](#)[\[9\]](#) a. After washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[\[7\]](#) b. Wash the cells 2-3 times with PBS. c. The cells are now ready for permeabilization and immunostaining, or for imaging.

#### Protocol 3: Staining Suspension Cells for Flow Cytometry

This protocol outlines the procedure for staining mitochondria in suspension cells for analysis by flow cytometry.





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*Workflow for staining suspension cells.*

#### Materials:

- Suspension cells or adherent cells that have been detached (e.g., with trypsin)
- **MitoTracker Deep Red FM** working solution (20-200 nM)
- Pre-warmed, serum-free cell culture medium or PBS
- Flow cytometry tubes
- Centrifuge
- Flow cytometer with a 633 nm or 640 nm laser

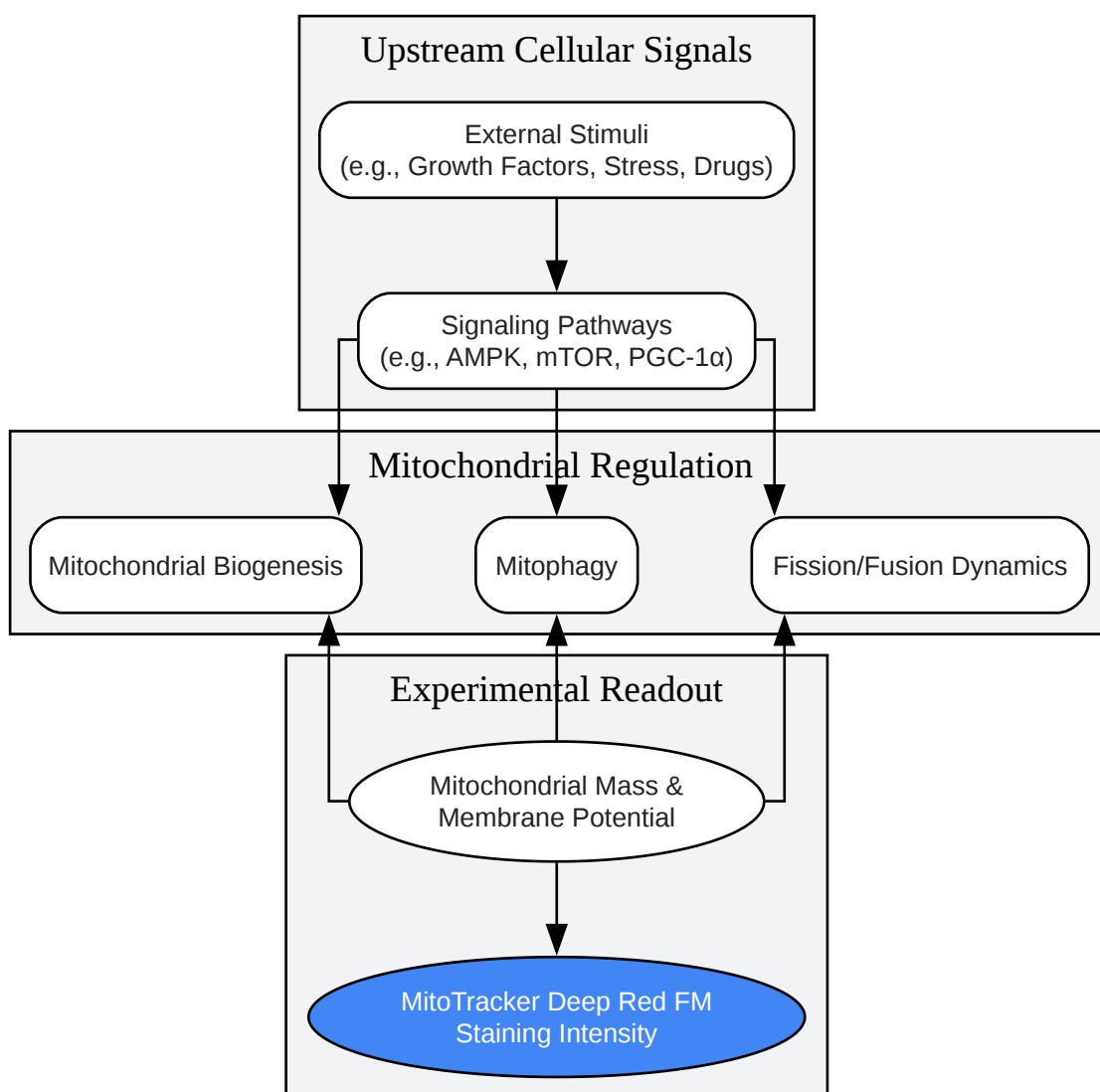
#### Procedure:

- Harvest cells and adjust the cell density to approximately  $1 \times 10^6$  cells/mL in pre-warmed, serum-free medium or PBS.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Centrifuge the cell suspension at 400-1000 x g for 3-5 minutes at 4°C, and discard the supernatant.[\[2\]](#)[\[3\]](#)
- Wash the cells once with PBS.[\[5\]](#)
- Resuspend the cell pellet in 1 mL of the pre-warmed **MitoTracker Deep Red FM** working solution.
- Incubate the cells for 15-60 minutes at 37°C, protected from light.[\[5\]](#)[\[11\]](#) The optimal incubation time should be determined empirically.
- After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[\[2\]](#)[\[3\]](#)
- Wash the cells twice with PBS to remove excess dye.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Resuspend the final cell pellet in an appropriate volume of serum-free medium or PBS for flow cytometry analysis.

- Analyze the stained cells on a flow cytometer using the appropriate excitation and emission channels.

## Signaling Pathway and Experimental Logic

**MitoTracker Deep Red FM** is a tool to assess mitochondrial mass and membrane potential, which are key indicators of mitochondrial health. Various cellular signaling pathways converge on mitochondria to regulate their function, biogenesis, and degradation (mitophagy). Therefore, this dye can be used as a readout to study the effects of different stimuli or genetic manipulations on mitochondrial status.



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*Mitochondrial health as a signaling readout.*

This diagram illustrates that various external stimuli can activate intracellular signaling pathways that, in turn, regulate mitochondrial processes such as biogenesis and mitophagy. These processes ultimately determine the overall mitochondrial mass and membrane potential within a cell. **MitoTracker Deep Red FM** provides a quantitative measure of this mitochondrial status, which can be analyzed by microscopy or flow cytometry. For example, an increase in MitoTracker staining intensity could indicate an increase in mitochondrial mass due to enhanced biogenesis, while a decrease could suggest increased mitophagy or mitochondrial dysfunction.

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